Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Description
Introduction to Thieno[3,2-d]Pyrimidine Scaffolds in Contemporary Medicinal Chemistry
Structural Analogies to Purine Bases and Bioisosteric Implications
The thieno[3,2-d]pyrimidine scaffold is a bicyclic system comprising a fused thiophene and pyrimidine ring. Its structural resemblance to purine bases, such as adenine and guanine, enables it to act as a bioisostere, mimicking endogenous molecules in biochemical interactions. Key features include:
- Ring Geometry : The thiophene ring replaces the imidazole moiety of purines, retaining comparable bond angles and distances, which facilitates binding to enzymes like kinases and phosphodiesterases.
- Electron Distribution : The sulfur atom in the thiophene ring introduces distinct electronic properties, enhancing interactions with hydrophobic pockets in target proteins.
This bioisosterism has been exploited to design inhibitors of tyrosine kinases (e.g., EGFR) and B-Raf, where the scaffold occupies ATP-binding domains typically reserved for purines. For example, modifications at the C2 and N3 positions of thieno[3,2-d]pyrimidine derivatives have yielded compounds with sub-nanomolar inhibitory activity against cancer cell lines.
Table 1 : Key Structural Comparisons Between Thieno[3,2-d]Pyrimidine and Purine Bases
| Feature | Thieno[3,2-d]Pyrimidine | Adenine/Guanine |
|---|---|---|
| Ring System | Thiophene + Pyrimidine | Imidazole + Pyrimidine |
| Electron-Donor Groups | Sulfur, Nitrogen | Nitrogen, Oxygen |
| Bioisosteric Target | Kinases, PDEs, EGFR | DNA/RNA, Enzymes |
Emergence of Thieno[3,2-d]Pyrimidine Derivatives as Multifaceted Pharmacophores
Thieno[3,2-d]pyrimidines exhibit broad pharmacological activities, driven by their modular synthesis and tunable substituents:
Anticancer Applications
- Kinase Inhibition : Derivatives bearing p-tolyl groups at the N3 position demonstrate potent inhibition of oncogenic kinases. For instance, compound 13 (IC~50~ = 1.11 nM against HepG2 cells) features a 4-oxo group and a thioether side chain, enhancing hydrophobic interactions with B-Raf’s inactive conformation.
- EGFR Targeting : Analogues mimicking 4-anilinoquinazolines (e.g., gefitinib) show improved selectivity for mutant EGFR isoforms due to the thiophene ring’s rigidity.
Antimicrobial Activity
- Bacterial Growth Inhibition : Chloro-substituted derivatives at the C2 position exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to amoxicillin. The thioether linkage in ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate may enhance membrane permeability.
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-23-17(22)12(3)25-18-19-14-9-10-24-15(14)16(21)20(18)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJXTSETOZIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, particularly focusing on its antitumor properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves a multicomponent reaction strategy. The initial step often includes the reaction of ethyl cyanoacetate with various thioketones and amines to form the thienopyrimidine core. Subsequent modifications lead to the final ethyl ester derivative.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vivo experiments demonstrated that it significantly inhibits tumor growth in murine models. The following table summarizes key findings from these studies:
The compound exhibited a notable decrease in solid tumor mass compared to control groups and showed a promising therapeutic index when compared to standard chemotherapy agents like 5-fluorouracil (5-FU).
The antitumor effects of this compound are thought to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thienopyrimidine core and variations in substituents can significantly influence its potency and selectivity against cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound in different cancer types:
-
Breast Cancer Models :
- A study demonstrated significant tumor size reduction in breast cancer models treated with varying doses of the compound.
- Histological analysis revealed decreased cell proliferation markers.
-
Lung Cancer Models :
- In vitro assays showed that the compound effectively inhibited lung cancer cell lines by inducing apoptosis and reducing migration capabilities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate exhibit anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results in inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can inhibit tumor growth and promote cell death through various mechanisms, including the activation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Properties : The compound's thieno[3,2-d]pyrimidine core has been associated with antimicrobial activity. Several studies have reported that derivatives with this structure can effectively inhibit the growth of bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .
Agricultural Applications
Pesticide Development : this compound can be explored for its potential use as a pesticide. Compounds containing sulfur and nitrogen heterocycles are known for their insecticidal properties. The incorporation of this compound into formulations could lead to effective pest control solutions in agriculture .
Material Science
Polymer Chemistry : The synthesis of polymers incorporating this compound has been investigated for applications in coatings and adhesives. Its unique chemical structure may enhance the mechanical properties and thermal stability of polymer matrices .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of a thieno[3,2-d]pyrimidine derivative in breast cancer models. The compound was shown to significantly reduce tumor size in vivo while exhibiting minimal toxicity to normal cells. This highlights the therapeutic potential of similar compounds in cancer treatment .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, a series of thieno[3,2-d]pyrimidine derivatives were tested against various bacterial strains. The results indicated that certain modifications to the ethyl group enhanced antibacterial efficacy significantly compared to standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) in the compound serves as a reactive site for nucleophilic displacement reactions. Key findings include:
Reaction with α-Halocarbonyl Compounds
When treated with ethyl chloroacetate or phenacyl chloride under basic conditions (NaOEt/EtOH), the thioether undergoes S-alkylation to form derivatives. For example:
| Reagent | Product Structure | Yield | Conditions | Citation |
|---|---|---|---|---|
| Ethyl chloroacetate | S-alkylated pyridinethione derivative | 72% | Reflux in EtOH, 6 hrs | |
| Phenacyl chloride | Thieno[2,3-b]pyridine analog | 68% | NaOEt, 80°C, 4 hrs |
This reaction is critical for introducing side chains that enhance biological activity, such as antiproliferative effects against cancer cell lines .
Cyclization Reactions
Intramolecular cyclization is a hallmark of thienopyrimidine chemistry. Under basic conditions (e.g., sodium ethoxide), the compound forms fused heterocyclic systems:
Key Cyclization Pathways
-
Formation of Thieno[2,3-b]pyridines : Heating in NaOEt/EtOH induces cyclization, yielding rigid polycyclic structures confirmed by and .
-
Ring Expansion : Reactivity with 2-chloro-N-arylacetamides generates thieno[2,3-b]pyridine-2,5-dicarboxamide derivatives .
Representative Spectral Data for Cyclized Product (5b) :
-
IR (cm) : 3446–3311 (NH), 1710 (C=O ester), 1647 (C=O amide) .
-
(DMSO-d) : δ 1.03 (t, CH), 2.31 (s, p-tolyl CH), 4.37 (q, OCH) .
Ester Hydrolysis
The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH/EtOH converts the ester to a carboxylic acid, enhancing water solubility.
-
Selectivity : The thioether and pyrimidinone moieties remain intact under mild hydrolysis conditions.
Amination Reactions
Reaction with ammonia or primary amines at the pyrimidinone carb
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related molecules from the evidence, focusing on core modifications , substituent effects , and synthetic methodologies .
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from analogs like benzo[b]thiophene () or pyrimidine (). This fused-ring system may enhance π-π stacking interactions in biological targets compared to simpler pyrimidines.
Substituent Effects :
- The p-tolyl group (methyl-substituted phenyl) in the target compound contrasts with 4-hydroxyphenyl () and 4-chlorophenyl (). The methyl group enhances lipophilicity (logP), while hydroxyl or chloro groups introduce polarity or electronegativity, respectively.
- The thioether-ester side chain in the target compound is analogous to the thioether-acetate in but differs in chain length and branching, affecting steric bulk and solubility.
Key Observations:
- Solvent Systems: HFIP (hexafluoroisopropanol) in improves reaction efficiency for multi-component Petasis reactions, whereas uses aqueous conditions for Claisen-Schmidt condensations.
- Yields : The low yield (22%) for Compound 6o highlights challenges in isolating polar, hydroxyl-substituted derivatives . The target compound’s synthesis may face similar hurdles due to its p-tolyl and ester groups.
Physicochemical and Pharmacokinetic Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
Q & A
Q. What are common synthetic routes for Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclocondensation and thioether formation. For example:
- Cyclocondensation : Reacting thiophene derivatives with urea or thiourea under reflux conditions in acetic anhydride/glacial acetic acid to form the thieno[3,2-d]pyrimidin-4-one core .
- Thioether coupling : Introducing the thio-propanoate moiety via nucleophilic substitution. Sodium acetate is often used as a catalyst, and reaction temperatures are optimized between 80–100°C to enhance yield .
- Esterification : Ethyl groups are introduced via esterification of carboxylic intermediates using ethanol and acid catalysts .
Q. How is the compound structurally characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : 1H and 13C NMR with DEPT (Distortionless Enhancement by Polarization Transfer) to assign stereochemistry and substituent positions. 2D experiments (COSY, HSQC) resolve overlapping signals in complex heterocyclic systems .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to determine crystal structures. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What biological assays are used to evaluate its activity?
- Methodological Answer :
- Cytotoxicity assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard. Cells are treated with serial dilutions of the compound, and viability is measured via absorbance at 570 nm after 24–48 hours .
- Structure-activity relationship (SAR) studies : Modifications to the p-tolyl or thio-propanoate groups are tested against cancer cell lines (e.g., MCF-7, HeLa) to identify pharmacophores .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Methodological Answer :
- Catalyst screening : Test bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) to enhance thioether coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time .
- Purification techniques : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations for 13C chemical shifts).
- Dynamic NMR : For conformational isomers, variable-temperature NMR can detect coalescence of signals .
- Crystallographic refinement : If X-ray data conflicts with NMR, prioritize crystallography for unambiguous stereochemical assignments .
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability while improving compound dispersion .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Mechanistic studies : Perform flow cytometry (e.g., Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
- Resistance profiling : Test multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein. Adjust substituents (e.g., electron-withdrawing groups) to bypass efflux pumps .
- Dose-response modeling : Use software like GraphPad Prism to calculate IC50 values and assess statistical significance across replicates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
